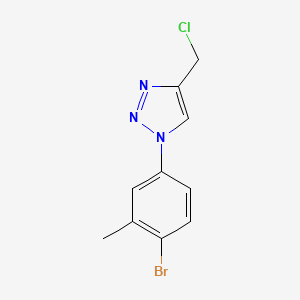

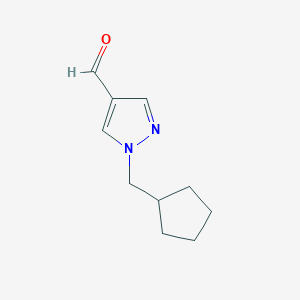

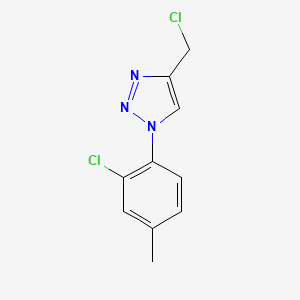

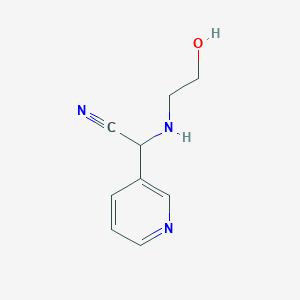

1-(cyclopentylmethyl)-1H-pyrazole-4-carbaldehyde

Overview

Description

Molecular Structure Analysis

Cycloalkanes, such as cyclopentane, are cyclic hydrocarbons where the carbon atoms are arranged in a ring and are single bonded to other atoms . This might give us some insight into the structure of 1-(cyclopentylmethyl)-1H-pyrazole-4-carbaldehyde, but without specific information, it’s hard to provide a detailed analysis.Physical And Chemical Properties Analysis

While specific properties for 1-(cyclopentylmethyl)-1H-pyrazole-4-carbaldehyde are not available, cyclopentyl methyl ether (CPME) is known to have a high boiling point, low melting point, hydrophobicity, and stability under acidic and basic conditions .Scientific Research Applications

Green Chemistry Solvent Replacement

1-(cyclopentylmethyl)-1H-pyrazole-4-carbaldehyde: can be explored as a potential green solvent. In the pursuit of environmentally friendly chemical processes, replacing conventional solvents with less toxic and less harmful alternatives is crucial . This compound, due to its unique structure, may serve as a substitute for more hazardous solvents in organic synthesis, potentially reducing environmental pollution and improving safety in chemical industries.

Medicinal Chemistry: Drug Discovery

The pyrazole core of 1-(cyclopentylmethyl)pyrazole-4-carbaldehyde is significant in medicinal chemistry. Pyrazoles are known for their wide range of pharmacological activities. This compound could be used as a scaffold for developing new therapeutic agents, particularly in the synthesis of compounds with anti-inflammatory, analgesic, and antipyretic properties .

Bioactive Chemical Synthesis

Pyrazole derivatives, including 1-(cyclopentylmethyl)pyrazole-4-carbaldehyde , are frequently used as scaffolds in the synthesis of bioactive chemicals. These compounds can be tailored to interact with biological targets, leading to the discovery of new drugs and therapeutic agents .

Antimicrobial Agent Research

Recent studies have shown that pyrazole derivatives exhibit antimicrobial activity1-(cyclopentylmethyl)pyrazole-4-carbaldehyde could be investigated for its potential use as an antimicrobial agent, contributing to the fight against resistant strains of bacteria and other pathogens .

Future Directions

The use of green solvents like cyclopentyl methyl ether (CPME) is a major focus in contemporary organic chemistry. The replacement of conventional petrochemical solvents with less harmful and less toxic green solvents is a significant area of research . This could potentially be relevant for future research involving 1-(cyclopentylmethyl)-1H-pyrazole-4-carbaldehyde.

properties

IUPAC Name |

1-(cyclopentylmethyl)pyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c13-8-10-5-11-12(7-10)6-9-3-1-2-4-9/h5,7-9H,1-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVTWFINCBSFKER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CN2C=C(C=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(cyclopentylmethyl)-1H-pyrazole-4-carbaldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(chloromethyl)-1-[(oxan-4-yl)methyl]-1H-1,2,3-triazole](/img/structure/B1467409.png)

![4-(chloromethyl)-1-[(2-chlorophenyl)methyl]-1H-1,2,3-triazole](/img/structure/B1467410.png)

![{1-[(4-bromophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1467411.png)

![4-(chloromethyl)-1-[(4-methylphenyl)methyl]-1H-1,2,3-triazole](/img/structure/B1467412.png)

![[1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1467414.png)

![{1-[(3-fluoro-4-methoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1467415.png)

![2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]-N-phenylacetamide](/img/structure/B1467423.png)

![{1-[2-(1H-pyrazol-1-yl)ethyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1467424.png)